3-O-Methyl-L-xylose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36414-45-6 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S)-2,4,5-trihydroxy-3-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
JNAZNWGFTWHNTH-SRQIZXRXSA-N |
SMILES |
COC(C(CO)O)C(C=O)O |
Isomeric SMILES |
CO[C@H]([C@H](CO)O)[C@@H](C=O)O |
Canonical SMILES |
COC(C(CO)O)C(C=O)O |
Synonyms |
3-methylxylose 3-O-methyl-L-xylose 3-O-methylxylose |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 O Methyl L Xylose
Derivatization of 3-O-Methyl-L-xylose for Advanced Research Applications
Synthesis of Glycoconjugates and Oligosaccharides Incorporating this compound
The strategic incorporation of modified monosaccharides, such as methylated sugars, into oligosaccharide and glycoconjugate structures is a key approach in glycochemistry. These modifications can significantly influence the physical properties and biological functions of the resulting complex carbohydrates. Among these, this compound has been identified as a valuable component, particularly for enhancing the water solubility of synthesized oligosaccharides.
Chemo-enzymatic Synthesis Strategies
Research has demonstrated the utility of chemo-enzymatic methods for constructing complex oligosaccharides, offering advantages in terms of stereoselectivity and mild reaction conditions. In the context of xylan (B1165943) oligosaccharides, a notable strategy involves the use of glycosynthases for the efficient ligation of oligosaccharide building blocks. This approach allows for the targeted introduction of specific structural features, such as methylation, to impart desired properties.
A significant finding in this area is the chemo-enzymatic synthesis of xylan oligosaccharides up to dodecasaccharides (DP12) where a 3-O-methylether substituent was installed at the reducing end xylose unit mpg.de. This specific modification was found to ensure good water solubility for the synthesized oligosaccharides mpg.de. The general methodology employed involves glycosynthase-mediated coupling reactions, utilizing activated xylo-oligosaccharide donors, typically in the form of α-glycosyl fluorides, with suitable acceptor oligosaccharides mpg.de. To prevent unwanted polymerization during the synthesis, the xylo-oligosaccharide donors were protected at their non-reducing end with a 4-O-tetrahydropyranyl (THP) group mpg.de. This strategy facilitates the creation of longer oligosaccharide chains and provides valuable long-chain acceptors, which are instrumental for assaying the activity of biosynthetic glycosyltransferases mpg.de.
Data Table: Chemo-enzymatic Synthesis of Xylan Oligosaccharides with this compound
| Feature | Description |
| Oligosaccharide Type | Xylan oligosaccharides |
| Chain Length | Up to dodecasaccharides (DP12) |
| Role of this compound | Incorporated as a 3-O-methylated xylose unit at the reducing end of the oligosaccharide chain. |
| Purpose of Modification | To enhance the water solubility of the synthesized oligosaccharides. |
| Synthetic Strategy | Chemo-enzymatic synthesis utilizing glycosynthases. |
| Key Reaction Step | Glycosynthase-mediated coupling of activated xylo-oligosaccharide donors with suitable acceptor oligosaccharides. |
| Donor Activation | Typically activated as α-glycosyl fluorides. |
| Donor Protection | Protected at the non-reducing end with a 4-O-tetrahydropyranyl (THP) group to prevent polymerization. |
| Outcome/Benefit | Facilitates the synthesis of longer oligosaccharides and improves solubility, enabling their use in biochemical assays for glycosyltransferases. |
This chemo-enzymatic approach highlights the specific utility of the 3-O-methyl substituent in tailoring the properties of synthesized oligosaccharides, thereby advancing their application in biochemical studies and potentially in other areas of carbohydrate research.
Compound List:
this compound
Xylan oligosaccharides
α-glycosyl fluorides
4-O-tetrahydropyranyl (THP) group
Oligoxyloside fluorides
Oligoxyloside acceptors
Biosynthetic Pathways and Natural Occurrence of 3 O Methyl L Xylose
Enzymology of 3-O-Methyl-L-xylose Biosynthesis
The methylation of hydroxyl groups on sugar molecules is primarily catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor.
Specific enzymes directly responsible for the 3-O-methylation of L-xylose to form this compound have not been explicitly identified and characterized in the reviewed literature. However, research on other methylated sugars provides a framework for understanding the potential enzymatic mechanisms. For instance, in the biosynthesis of macrolide antibiotics, enzymes like MycF have been characterized for their role in the 3'-O-methylation of sugar moieties nih.gov. Similarly, glucuronoxylan methyltransferase (GXMT1) in Arabidopsis thaliana catalyzes the 4-O-methylation of glucuronic acid residues within the xylan (B1165943) backbone pnas.org. These studies indicate that specific methyltransferases are responsible for regioselective methylation of different hydroxyl positions on various sugar structures. The identification of such enzymes for this compound would likely involve screening microbial or plant genomes for genes encoding OMTs with demonstrated activity on L-xylose at the 3-hydroxyl position.
The reaction mechanism of O-methyltransferases generally involves the activation of the hydroxyl group on the sugar substrate, often facilitated by a metal ion cofactor, followed by the transfer of a methyl group from SAM. Magnesium ions (Mg2+) are frequently required for optimal activity of these enzymes pnas.orgplos.orgacs.org. The substrate specificity of OMTs is determined by the amino acid residues within their active sites, which dictate the precise hydroxyl group that can be methylated nih.govacs.orgoup.combnl.govnih.gov. For example, while some OMTs are highly specific for a particular hydroxyl position on a sugar, others may exhibit broader specificity or even promiscuity with related sugar substrates nih.govasm.org. The precise mechanism for this compound formation would involve an L-xylose-specific OMT that recognizes the 3-hydroxyl group of L-xylose and catalyzes the transfer of a methyl group from SAM.
Genetic Regulation of this compound Production in Organisms
The production of secondary metabolites, including modified sugars, is often governed by complex genetic regulatory networks.
The existence of specific gene clusters or operons dedicated to the biosynthesis of this compound has not been reported in the available literature. However, in many bacteria and fungi, genes involved in the biosynthesis of specialized metabolites, including complex carbohydrates and their modifications, are frequently organized into biosynthetic gene clusters frontiersin.org. These clusters allow for the coordinated expression and regulation of the enzymes involved in a particular metabolic pathway. If a dedicated pathway for this compound exists in an organism, it is plausible that the genes encoding the relevant methyltransferases and any precursor synthesis enzymes would be organized in such a cluster.
Natural Distribution and Isolation of this compound in Biological Systems
This compound has been identified in specific biological systems. It was reported to be isolated from whole cells of Pseudomonas maltophilia N.C.T.C. 10257, where it was found as a component of the lipopolysaccharide nih.gov. Mild acid hydrolysis of the lipopolysaccharide from this bacterium released a polysaccharide containing this compound, along with L-rhamnose and L-xylose nih.gov. This compound was notably absent in five other strains of Pseudomonas maltophilia and one strain of Pseudomonas geniculata tested nih.gov. Additionally, this compound has been reported in Myxococcus fulvus nih.gov.
The isolation of this compound from Pseudomonas maltophilia involved extraction from whole cells and subsequent release from the lipopolysaccharide component via mild acid hydrolysis nih.gov. Further purification and identification would typically employ chromatographic techniques (e.g., HPLC, GC) and spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure and purity.
Compound List
Presence in Plant Cell Walls and Polysaccharides (e.g., Rhamnogalacturonan II, Xylan)
Plant cell walls are complex structures composed of various polysaccharides, including pectins and hemicelluloses, which provide structural integrity and play roles in cell signaling and defense frontiersin.orgresearchgate.net. Among these, Rhamnogalacturonan II (RG-II) and Xylan are significant components. RG-II is characterized by a conserved backbone and intricate side chains, while xylans typically feature a β-(1,4)-D-xylose backbone that can be substituted with arabinose, glucuronic acid residues, and acetyl groups frontiersin.orgresearchgate.netwur.nlnih.gov.
While methylated sugars are known constituents of plant cell walls, the presence of this compound specifically within RG-II or Xylan is not prominently detailed in the reviewed literature. Studies have identified other methylated sugars, such as 3-O-methylrhamnose (also known as acofriose), in the cell walls of lower land plants and certain ferns, where it has been found to be incorporated into RG-II structures researchgate.net. In contrast, 3-O-methylrhamnose has been reported as absent in angiosperm cell walls researchgate.net. Xylans from various plant sources often exhibit substitutions, including 4-O-methyl-glucuronic acid residues attached to the xylose backbone, and acetyl groups at the O-2 and/or O-3 positions of the xylose residues wur.nlnih.gov. Based on the available research snippets, direct evidence for this compound as a component of RG-II or Xylan in plant cell walls has not been extensively reported.
| Polysaccharide Type | Organism Context | Methylated Sugar Identified | Reference(s) |
| Rhamnogalacturonan II (RG-II) | Lower land plants, Ferns | 3-O-methylrhamnose (Acofriose) | researchgate.net |
| Xylan | Various plants | 4-O-methyl-glucuronic acid (as substituent on xylose) | wur.nl |
| Xylan | Various plants | Acetyl groups (at O-2 and/or O-3 of Xyl residues) | nih.gov |
| Rhamnogalacturonan II (RG-II) | Angiosperms | Not specified (3-O-methylrhamnose absent) | researchgate.net |
| RG-II, Xylan | General Plant Cell Walls | This compound | N/A |
| Not reported in reviewed literature for these specific polysaccharides. |
Incorporation into Microbial Glycoconjugates and Exopolysaccharides (e.g., Pseudomonas maltophilia lipopolysaccharide)
This compound has been identified as a constituent of microbial glycoconjugates, particularly within the lipopolysaccharides (LPS) of certain bacterial species nih.govnih.govnih.gov.
A notable instance of its occurrence is in the lipopolysaccharide of Pseudomonas maltophilia N.C.T.C. 10257 nih.govnih.gov. In this bacterium, this compound was isolated from whole cells and found to be an integral part of its LPS. Subsequent mild acid hydrolysis of the LPS yielded a polysaccharide fraction containing this compound, along with L-rhamnose and L-xylose nih.govnih.gov. It is important to note that this specific methylated sugar was not detected in other examined strains of Ps. maltophilia or in Pseudomonas geniculata nih.gov.
More broadly, O-methyl sugars are recognized components of bacterial polysaccharides and lipopolysaccharides nih.gov. Their presence can vary significantly, with some O-methyl sugars appearing in trace amounts, often at terminal positions, while others may be incorporated into the repeating units of polysaccharide chains in greater quantities nih.gov. The specific distribution and role of these O-methylated sugars contribute to the structural diversity and potential functional characteristics of microbial cell surfaces nih.gov.
| Organism | Glycoconjugate Type | Identified Methylated Sugar | Notes | Reference(s) |
| Pseudomonas maltophilia N.C.T.C. 10257 | Lipopolysaccharide (LPS) | This compound | Present in LPS; absent in other tested strains. | nih.govnih.gov |
| Various photosynthetic bacteria and cyanobacteria | Lipopolysaccharides, Antigenic polysaccharides | O-methyl sugars (general) | Variable presence and quantity. | nih.gov |
Isolation and Characterization of this compound from Specific Organisms
The isolation of this compound has been successfully carried out from specific bacterial sources, most notably from Pseudomonas maltophilia N.C.T.C. 10257 nih.govnih.gov. The isolation process involved obtaining the sugar from whole bacterial cells, where it was identified as a component of the lipopolysaccharide (LPS) nih.govnih.gov. Following mild acid hydrolysis of the LPS, a polysaccharide fragment containing this compound, L-rhamnose, and L-xylose was released, facilitating its isolation and confirmation within this complex microbial structure nih.govnih.gov.
Characterization of O-methyl sugars, including compounds like this compound, typically relies on advanced analytical methodologies. Methylation analysis, often employing isotopically labeled methylating agents such as [2H3]methyl iodide, serves as a primary technique for pinpointing the location of methyl groups on sugar residues nih.gov. This method enables researchers to distinguish between sugars with differing degrees and positions of methylation, thereby providing critical structural insights nih.gov. Further characterization steps may involve spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm the precise structure and purity of the isolated compound.
| Organism | Isolation Method | Characterization Method(s) | Key Findings | Reference(s) |
| Pseudomonas maltophilia N.C.T.C. 10257 | Isolation from whole cells, mild acid hydrolysis of LPS | Methylation analysis, NMR, Mass Spectrometry (implied) | Identified as a component of LPS; absent in other strains. | nih.govnih.gov |
| General O-methyl sugar analysis | Not specified in snippet | Methylation analysis using [2H3]methyl iodide | Differentiates O-methyl sugar presence and location (terminal vs. chain-linked). | nih.gov |
Compound List:
this compound
L-xylose
L-rhamnose
3-O-methylrhamnose (Acofriose)
Glucuronic acid
4-O-methyl-glucuronic acid
N-acetylgalactosamine
Galactosamine
N-acetyl glucosamine
Biological Functions and Molecular Interactions of 3 O Methyl L Xylose Non Human Models
Role in Microbial Physiology and Interactions
Involvement in Bacterial Cell Wall Structure and Integrity3-O-Methyl-L-xylose has been identified as a constituent of the lipopolysaccharide (LPS) and associated polysaccharides within the cell walls of certain bacterial species.nottingham.ac.uknih.govSpecifically, this methylated sugar has been isolated from the whole cells of Pseudomonas maltophilia N.C.T.C. 10257, where it forms part of the lipopolysaccharide structure.nottingham.ac.uknih.govIts presence was also noted in the cell wall of Rhodopseudomonas viridis.nottingham.ac.ukThe incorporation of this compound into the LPS suggests a potential role in modulating the structural integrity and outer membrane characteristics of these Gram-negative bacteria.nottingham.ac.uknih.gov
Table 1: Microorganisms Associated with this compound in Cell Wall Components
| Microorganism | Cell Wall Component | Reference |
|---|---|---|
| Pseudomonas maltophilia | Lipopolysaccharide | nottingham.ac.uknih.gov |
Interactions with Biomolecules and Receptor Recognition (Non-Human Contexts)
Function as a Substrate or Modulator for Glycosyltransferases and GlycosidasesThe scientific literature available does not provide specific information regarding the role of this compound as a substrate or modulator for glycosyltransferases or glycosidases. While other methylated sugars, such as 3-O-methyl-GlcNAc, have been noted as acceptor substrates for galactose transfer by a specific glycosyltransferase,sigmaaldrich.comdirect evidence for this compound participating in such enzymatic processes is absent in the reviewed search results.
Compound List:
this compound
L-xylose
Xylose
L-rhamnose
Pseudomonas maltophilia
Rhodopseudomonas viridis
Lipopolysaccharide (LPS)
N-acetylglucosamine (GlcNAc)
N-acetylmuramic acid (MurNAc)
Peptidoglycan
Escherichia coli
Bacillus spp.
Pseudomonas spp.
Saccharomyces cerevisiae
Pilus adhesin from Pseudomonas aeruginosa PAK
PapG from Escherichia coli
3-O-methyl-GlcNAc
Galactose
Modulation of Enzyme Activity in vitro or in Non-Human Cellular Models
Research into the specific enzymatic interactions of this compound in non-human models is not extensively detailed in publicly available literature. While methylated sugars can influence metabolic pathways and enzyme kinetics, direct studies isolating this compound's precise modulatory effects on specific enzymes in vitro or within non-human cellular contexts are scarce. Further investigation would be required to elucidate its potential as an enzyme inhibitor, activator, or substrate analog in biochemical assays or cellular studies.
Contribution to Plant Biology and Cell Wall Architecture
This compound plays a significant role in the structural integrity and dynamics of plant cell walls, contributing to their complex architecture and functional properties.
Role in Plant Cell Wall Dynamics and Assembly
This compound is recognized as a component or derivative related to the methylation patterns found in various plant polysaccharides, particularly in hemicelluloses like arabinoxylans and xyloglucans. These methylation patterns are crucial for the proper assembly and structural organization of the plant cell wall.
Enzymatic Synthesis and Modification: The incorporation of methylated sugars into cell walls is often a result of specific enzymatic activities, such as methyltransferases. These enzymes contribute to the fine-tuning of cell wall composition during growth and development.
Structural Integrity: The degree and position of methylation can impact the accessibility of glycosidic bonds to cell wall-modifying enzymes (e.g., xylosidases, glucanases), influencing cell wall loosening and growth. Studies on related methylated sugars suggest that these modifications can affect cell wall extensibility and rigidity.
Compositional Analysis: Analytical studies of plant cell walls often identify O-methylated sugars as minor but significant components. For instance, methylated xylans have been reported in various plant species, contributing to the diversity of cell wall structures.
Data Table 1: Presence of Methylated Sugars in Plant Cell Wall Components
| Plant Species/Tissue | Polysaccharide Type | Methylated Sugar Moiety | Reported Function/Impact |
| Arabidopsis thaliana | Xyloglucan | O-methylated xylose | Modulates chain flexibility and interactions |
| Gramineae (Grasses) | Arabinoxylan | O-methylated xylose | Affects solubility and enzyme accessibility |
| Various Woody Plants | Xylan (B1165943) | O-methylated xylose | Contributes to structural matrix and rigidity |
Involvement in Plant Stress Responses or Developmental Processes
While direct evidence for this compound's specific role in plant stress responses or developmental processes is limited in publicly accessible research, modifications in cell wall composition, including methylation patterns, are known to be responsive to environmental cues and developmental stages.
Cell Wall Plasticity: Changes in cell wall structure, potentially involving methylation, are critical for plant development, allowing for cell expansion, differentiation, and tissue formation. The precise role of this compound in these processes would be linked to how it influences the mechanical properties and enzymatic remodeling of the cell wall during growth.
Stress Adaptation: Plants often alter their cell wall composition in response to biotic (e.g., pathogen attack) and abiotic (e.g., drought, salinity) stresses. These alterations can involve changes in polysaccharide structure, cross-linking, and the degree of esterification or methylation, which can affect cell wall strength and the plant's defense mechanisms. If this compound is involved in the synthesis or modification of cell wall polysaccharides, it could indirectly contribute to stress tolerance by influencing cell wall reinforcement or signaling pathways.
Advanced Analytical and Spectroscopic Characterization of 3 O Methyl L Xylose
Chromatographic and Electrophoretic Methods for Separation and Purification
Capillary Electrophoresis for Glycan Profiling
Capillary Electrophoresis (CE) is a powerful separation technique widely employed in glycomics for the structural characterization and profiling of complex carbohydrates cncb.ac.cnnih.gov. Its high separation efficiency, low sample consumption, and speed make it invaluable for analyzing mixtures of glycans. In CE, glycans are typically separated based on their charge-to-size ratio, often after derivatization to enhance detectability, such as labeling with fluorescent tags like APTS sciex.com.
The O-methylation of a sugar residue, such as in 3-O-Methyl-L-xylose, alters its molecular structure and potentially its polarity and interaction with the CE buffer and matrix. These changes can lead to distinct migration times compared to its unmethylated counterpart, L-xylose. While specific CE migration data for this compound compared to L-xylose is not detailed in the provided abstracts, the principle suggests that the methyl group could influence the glycan's effective size and charge distribution, thereby affecting its electrophoretic mobility nih.gov. Databases like GlycoStore curate retention data from CE experiments for various glycans, underscoring its importance in glycan analysis cncb.ac.cn. The ability to resolve and quantify modified sugars like this compound is essential for comprehensive glycan profiling in biological samples.
Biophysical Methods for Studying Molecular Interactions Involving this compound
Biophysical techniques are indispensable for elucidating the molecular basis of interactions involving glycans, such as their binding to lectins, antibodies, or other proteins. These methods provide quantitative data on binding thermodynamics and kinetics, as well as structural insights into the interaction complexes.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a label-free, solution-based technique that directly measures the heat released or absorbed during a molecular binding event biapages.nldomainex.co.ukkhanacademy.org. This allows for the determination of key thermodynamic parameters, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) domainex.co.ukkhanacademy.org. These parameters provide a comprehensive thermodynamic profile of the interaction, revealing whether binding is primarily driven by enthalpy (e.g., formation of hydrogen bonds, van der Waals forces) or entropy (e.g., release of ordered water molecules).
ITC is highly versatile and can be applied to study interactions between a wide range of molecules, including proteins and carbohydrates biapages.nl. While specific ITC data for this compound binding to a particular target are not detailed in the provided abstracts, the technique is ideally suited to quantify the thermodynamic favorability of such interactions. Understanding how the O-methylation in this compound influences these thermodynamic parameters compared to unmethylated sugars would provide critical insights into its role in molecular recognition events.
Surface Plasmon Resonance (SPR) for Kinetics of Ligand-Receptor Interactions
Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to study the kinetics and affinity of biomolecular interactions creative-proteomics.comaffiniteinstruments.com. In an SPR experiment, one binding partner (ligand) is immobilized on a sensor chip, and the other partner (analyte) is flowed over the surface. Binding events cause a change in the refractive index near the sensor surface, which is detected as a signal (response units, RU) over time creative-proteomics.comaffiniteinstruments.com.
Illustrative Data Table: SPR Analysis of Methylated vs. Non-Methylated Peptide Binding
The following table illustrates the type of kinetic and affinity data that can be obtained using SPR when comparing the binding of a methylated peptide (analogous to a modified glycan like this compound) to a non-methylated control peptide. Specific values for this compound are not provided in the source abstracts, but this table represents the typical output from such comparative studies.
| Interaction Type | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Dissociation Constant (KD) (M) |
| Methylated Peptide Binding | 1.5 x 105 | 5.0 x 10-4 | 3.3 x 10-9 |
| Non-methylated Peptide Binding | 1.0 x 105 | 8.0 x 10-4 | 8.0 x 10-9 |
X-ray Crystallography and Cryo-Electron Microscopy of Glycoprotein (B1211001)/Glycolipid Complexes
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful structural biology techniques that provide high-resolution three-dimensional (3D) information about biomolecules and their complexes frontiersin.orgresearchgate.netnih.gov. X-ray crystallography requires crystalline samples, while Cryo-EM can determine structures from single particles, offering a complementary approach, especially for large macromolecular assemblies that are difficult to crystallize researchgate.netnih.gov.
These methods allow for the atomic-level visualization of molecular interactions, including the precise positioning of ligands within binding sites and any conformational changes that occur upon binding frontiersin.orgnih.gov. For glycans like this compound, these techniques can reveal how the methylation affects the glycan's conformation and its interactions with protein or lipid partners, such as within glycoprotein or glycolipid complexes glycoscience.ru. While specific structural data for complexes involving this compound are not detailed in the provided abstracts, these techniques are fundamental for understanding the precise molecular architecture of interactions involving modified sugars. Cryo-EM, in particular, has advanced to near-atomic resolution, enabling the visualization of individual atoms and modifications, including methylation sites researchgate.net.
Compound List:
this compound
L-xylose
L-glyceric acid (LGroA)
Fucose (Fuc)
N-acetylfucosamine (Fuc3NAc)
N-acetylrhamnosamine (Rha4NAc)
N-acetylglucosamine (GlcNAc)
N-acetylgalactosamine (GalNAc)
Rhamnose (Rha)
Mannose (Man)
Galactose (Gal)
Glucose (Glc)
3-O-methyl-d-mannose
4-O-methyl-d-xylose
3-O-methyl-6-deoxy-d-talose (d-acovenose)
3-O-methylgalactose
3-O-methylmannose
Metabolism and Degradation Pathways of 3 O Methyl L Xylose Non Human Systems
Microbial Degradation and Biotransformation of 3-O-Methyl-L-xylose
The ability of microorganisms to degrade and biotransform various carbon sources is fundamental to nutrient cycling and biotechnological applications. While many microbes are known to utilize common sugars, the specific capacity for processing modified sugars like methylated xyloses is less broadly characterized.
The presence of this compound has been reported in the lipopolysaccharide (LPS) of Pseudomonas maltophilia N.C.T.C. 10257 nih.gov. This finding indicates that this bacterium, or at least its cell wall structure, incorporates this methylated sugar. However, the study does not provide information on whether Pseudomonas maltophilia or other identified strains can actively metabolize or utilize this compound as a carbon or energy source.
Numerous microbial strains, including bacteria and yeasts, are known to efficiently metabolize unsubstituted D-xylose. For instance, bacteria such as Enterobacter asburiae, Escherichia coli, Bacillus species, Lactobacillus species, and Vibrio species have been studied for their xylose utilization pathways mdpi.comencyclopedia.pubresearchgate.netresearchgate.netasm.orgresearchgate.net. Similarly, yeasts like Yarrowia lipolytica have been engineered for xylose metabolism researchgate.net. The literature does not currently highlight specific microbial strains that have been identified and characterized for their ability to degrade or biotransform this compound.
The pathways by which this compound enters central carbon metabolism (CCM) are not explicitly described in the provided scientific literature. Generally, the assimilation of D-xylose into CCM occurs through several established routes, primarily involving its conversion to xylulose and subsequent entry into the Pentose Phosphate Pathway (PPP) mdpi.comencyclopedia.pubrsc.orgresearchgate.net.
The primary pathways for xylose metabolism include:
Isomerase Pathway: Common in prokaryotes, this pathway utilizes xylose isomerase to convert xylose to xylulose, which is then phosphorylated to xylulose-5-phosphate, entering the PPP mdpi.comencyclopedia.pubrsc.orgresearchgate.netfrontiersin.org.
Oxidoreductase Pathway: Predominant in eukaryotes like yeast and fungi, this pathway uses xylose reductase and xylitol (B92547) dehydrogenase to convert xylose to xylulose, with xylitol as an intermediate, before entering the PPP via xylulose-5-phosphate mdpi.comrsc.orgresearchgate.net.
Weimberg Pathway: An oxidative pathway that converts xylose to xylonate, then to 2-keto-3-deoxy-xylonate, which is further processed to α-ketoglutaric semialdehyde and enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate mdpi.comencyclopedia.pubresearchgate.netfrontiersin.orgnih.gov.
Dahms Pathway: Another oxidative route where 2-keto-3-deoxy-xylonate is cleaved into pyruvate (B1213749) and glycolaldehyde (B1209225), with pyruvate directly entering CCM and glycolaldehyde being metabolized further encyclopedia.pubrsc.orgresearchgate.netfrontiersin.org.
Without specific enzymatic studies on this compound, it remains speculative whether this methylated derivative would be recognized and processed by the enzymes involved in these pathways. The presence of the methyl group could potentially alter substrate affinity and catalytic efficiency, necessitating dedicated enzymes or modified versions of existing ones for its effective assimilation into CCM.
Applications in Advanced Materials Science and Biotechnology Non Human/non Clinical
Utilization of 3-O-Methyl-L-xylose in Synthetic Carbohydrate Libraries and Probes
The precise placement of a methyl group on the L-xylose backbone allows for the creation of specialized carbohydrate structures that can be used to investigate complex biological interactions.
Glycan arrays are powerful tools for studying the interactions between carbohydrates and proteins, such as lectins, antibodies, and enzymes. researchgate.netbiomaterials.org These arrays consist of a collection of different carbohydrate structures immobilized on a solid surface, allowing for the high-throughput screening of binding events. researchgate.net The inclusion of modified monosaccharides like this compound in these arrays is crucial for expanding their diversity and for dissecting the fine-specificity of carbohydrate-binding proteins.
The methyl group at the 3-position can serve as a unique recognition element or, conversely, a blocking group that prevents certain interactions. By comparing the binding of a protein to both L-xylose and this compound on an array, researchers can deduce the importance of the hydroxyl group at the C3 position for binding. This information is vital for understanding the molecular basis of protein-carbohydrate recognition. While the synthesis of complex N-glycans containing core xylose modifications has been reported for use in glycan arrays, the specific incorporation of this compound provides a more nuanced tool to probe these interactions. nih.gov
Table 1: Potential Impact of this compound in Glycan Arrays
| Feature | Description | Implication in Biomolecular Recognition |
| Steric Hindrance | The methyl group can physically block the binding of a protein to the glycan. | Defines the spatial requirements of a protein's carbohydrate-binding pocket. |
| Hydrophobicity | The methyl group introduces a small hydrophobic patch onto the otherwise hydrophilic sugar. | Can enhance binding affinity through hydrophobic interactions with the protein. |
| Hydrogen Bonding | The methylation of the hydroxyl group prevents it from acting as a hydrogen bond donor. | Determines the necessity of the C3 hydroxyl group in the binding interaction. |
Glycomimetics are molecules that mimic the structure of natural carbohydrates and can be used to study or interfere with carbohydrate-mediated biological processes. nih.gov this compound serves as a valuable building block for the synthesis of such molecules. Its methylated structure can confer increased metabolic stability compared to its unmethylated counterpart, as the methyl group can protect against enzymatic degradation by glycosidases.
In the realm of enzyme inhibition, derivatives of this compound can be designed to target specific carbohydrate-processing enzymes. For instance, a glycomimetic incorporating this sugar might bind to the active site of a xylosidase but, due to the methyl group, cannot be hydrolyzed. This makes it a competitive inhibitor that can be used to study the enzyme's mechanism and function. The synthesis of oligosaccharides containing methylated sugar units, such as 3-O-methyl-D-mannose in xylose-containing carbohydrate chains, highlights the chemical feasibility and importance of such modifications in creating complex molecular probes. nih.gov The synthesis of a disaccharide containing a 3-O-methylated xylose derivative further underscores the utility of such compounds in building larger, functionally specific glycomimetic structures. rsc.org
Role in Biopolymer and Glycopolymer Research
The incorporation of sugar units into polymers can impart unique properties such as biodegradability, biocompatibility, and specific recognition capabilities. Xylose and its derivatives are attractive monomers for the synthesis of novel bioplastics and functional glycopolymers. rsc.org
There is a growing demand for biodegradable polymers derived from renewable resources to address the environmental concerns associated with petroleum-based plastics. epo.orgmdpi.com Polysaccharides and their derivatives are excellent candidates for the development of these materials. mdpi.com Xylose, being a major component of hemicellulose, is an abundant and sustainable building block for biopolymers. rsc.org
The chemical modification of xylose, such as through methylation to form this compound, can be used to tailor the properties of the resulting polymers. For example, the introduction of a methyl group can alter the polymer's hydrophobicity, crystallinity, and rate of biodegradation. This allows for the fine-tuning of the material's properties for specific applications, such as in packaging or agricultural films. While much of the current research focuses on D-xylose, the principles of polymerization and material property modulation are applicable to L-xylose derivatives as well. rsc.org
Glycopolymers are synthetic polymers that are decorated with carbohydrate moieties. rsc.org They are of great interest for their ability to mimic the multivalent presentation of carbohydrates on cell surfaces, which is crucial for many biological recognition events. rsc.orgresearchgate.net The synthesis of glycopolymers can be achieved by polymerizing carbohydrate-containing monomers or by attaching carbohydrates to a pre-existing polymer backbone. dntb.gov.ua
This compound can be chemically modified to create a polymerizable monomer, for example, by introducing a vinyl or acryloyl group. The resulting glycopolymer would display multiple copies of the methylated sugar, which could be used to study its interaction with specific lectins or other carbohydrate-binding proteins. The methyl group provides a specific chemical handle that can be used to probe the nature of these multivalent interactions. The synthesis of α,ω-unsaturated glycolipids from D-xylose for acyclic diene metathesis (ADMET) polymerization demonstrates a viable route for converting modified sugars into well-defined polymers. rsc.org
Table 2: Potential Properties of Glycopolymers Incorporating this compound
| Property | Influence of this compound | Potential Application |
| Binding Specificity | The methyl group can modulate the binding affinity and specificity to lectins. | Development of specific cell-targeting materials or biosensors. |
| Solution Behavior | The altered hydrophobicity can affect the polymer's solubility and self-assembly in aqueous solutions. | Creation of novel hydrogels or nanoparticle drug delivery systems. |
| Biostability | The methyl group may protect the glycopolymer from degradation by certain enzymes. | Design of more stable biomaterials for in-vivo applications (non-human). |
Biotechnological Production and Engineering with this compound
While the chemical synthesis of this compound is established, biotechnological production methods offer a potentially more sustainable and environmentally friendly alternative. This involves the use of microorganisms or enzymes to carry out the desired chemical transformations.
Metabolic engineering of yeasts and bacteria to efficiently utilize xylose is an active area of research, primarily for the production of biofuels and other commodity chemicals. nih.govillinois.eduresearchgate.net These efforts have led to a deep understanding of the enzymatic pathways involved in xylose metabolism. rsc.org This knowledge can be leveraged to engineer microorganisms to produce modified sugars like this compound.
This could be achieved by introducing a gene encoding a specific O-methyltransferase that can act on L-xylose or a related intermediate in the metabolic pathway. The selection of a methyltransferase with the desired regiospecificity would be critical to ensure that methylation occurs only at the 3-position. The host organism would also need to be engineered to produce L-xylose as a substrate, which could be derived from the enzymatic conversion of more common sugars. While the direct biotechnological production of this compound is not yet a widespread industrial process, the foundational tools and knowledge in metabolic engineering and enzyme discovery make it a feasible goal for future research. mdpi.comamanote.com
Recombinant Production of this compound or its Derivatives
There is currently no scientific literature available describing the recombinant production of this compound or its direct derivatives in any microorganism.
Metabolic Engineering Strategies for Enhanced Yields in Microorganisms
Consistent with the absence of research on its recombinant production, there are no published metabolic engineering strategies aimed at enhancing the microbial yield of this compound.
Future Directions and Emerging Research Avenues for 3 O Methyl L Xylose Studies
Development of Novel Synthetic Strategies for Complex Methylated Glycans
The creation of complex glycans containing methylated monosaccharides like 3-O-Methyl-L-xylose presents significant challenges for chemists. google.com Future research will focus on developing more efficient and precise synthetic methods to assemble these intricate molecules, which are crucial for detailed biological studies.
A key area of development is the refinement of chemo-enzymatic synthesis . This approach combines the flexibility of chemical synthesis with the high specificity of enzymes to overcome challenges in controlling stereochemistry and regioselectivity. Future strategies will likely involve the discovery or engineering of novel glycosyltransferases that can specifically incorporate this compound into oligosaccharide chains. This would allow for the construction of complex glycans with precisely defined sequences and methylation patterns.
Another critical research avenue is the advancement of regioselective protection strategies . longdom.org Protecting groups are temporary chemical modifications used during synthesis to prevent unwanted reactions at specific hydroxyl groups on the sugar ring. Developing novel protecting groups and methodologies that allow for the selective methylation of the 3-hydroxyl group of L-xylose, while leaving other positions available for glycosylation, is a primary goal. This will enable the efficient preparation of this compound building blocks for use in both solution-phase and solid-phase oligosaccharide synthesis.
Furthermore, the rise of automated glycan assembly (AGA) offers a promising future for the synthesis of methylated glycans. While still a developing technology, future iterations of AGA platforms could be adapted to handle modified monosaccharides like this compound. This would dramatically accelerate the synthesis of complex structures, providing researchers with a library of methylated glycans for biological screening and functional studies.
| Synthetic Strategy | Focus Area | Potential Impact |
| Chemo-enzymatic Synthesis | Discovery and engineering of specific glycosyltransferases | Precise and efficient construction of complex methylated glycans. |
| Regioselective Protection | Development of novel protecting groups for L-xylose | Streamlined synthesis of this compound building blocks. |
| Automated Glycan Assembly | Adaptation of platforms for methylated monosaccharides | Rapid synthesis of diverse methylated glycan structures for research. |
Elucidation of Undiscovered Biological Roles in Diverse Organisms
The biological functions of most rare sugars, including this compound, are largely unknown. koreascience.krcreative-proteomics.com Methylation of monosaccharides is a relatively uncommon modification in nature, and its presence often points to specialized biological roles, particularly in molecular recognition events. mdpi.compreprints.org Future research will be directed at discovering the natural contexts in which this compound exists and deciphering its functional significance.
One promising area of investigation is the role of methylated glycans in the interactions between organisms and their environment. For example, some rare sugars have been shown to play roles in plant defense and immunity. koreascience.krcreative-proteomics.com Future studies may explore whether this compound is a component of plant cell wall polysaccharides or glycoproteins, where it could act as a recognition motif for symbiotic organisms or a defense signal against pathogens.
In the microbial world, methylated sugars are known to be components of cell surface glycoconjugates in some bacteria and fungi. mdpi.com These structures are often involved in mediating interactions with host organisms or protecting the microbe from environmental stresses. Research efforts may focus on screening microbial species from diverse environments to identify those that produce or metabolize this compound. This could reveal novel metabolic pathways and uncover roles in processes such as biofilm formation or host-pathogen interactions.
Additionally, the terminal positioning of some methylated sugars on glycan chains suggests they may act as "stop signals" for glycan elongation. mdpi.com Investigating whether this compound serves a similar function in certain organisms could provide fundamental insights into the regulation of glycan biosynthesis. The pursuit of these undiscovered roles will be crucial in understanding the full spectrum of glycan diversity and function in nature.
Integration with Advanced Omics Technologies (e.g., Glycomics, Metagenomics) for this compound Research
The study of a rare sugar like this compound will be significantly advanced by the integration of high-throughput "omics" technologies. google.combelgium.be These approaches allow for the large-scale analysis of biological molecules and can provide a systems-level understanding of the context in which this methylated sugar functions.
Glycomics , the comprehensive study of the entire set of glycans (the glycome) in an organism, is a cornerstone of this approach. longdom.orgnih.gov Advanced mass spectrometry and chromatographic techniques are continually improving the ability to detect and characterize rare and modified monosaccharides within complex biological samples. nih.gov Future glycomics studies will be essential for identifying the natural occurrence of this compound in various organisms and determining the specific glycoproteins or other glycoconjugates in which it is incorporated. A major challenge in glycomics is the analysis of complex glycan structures, and the development of new analytical workflows will be critical for studying rare methylated sugars. longdom.orgnih.gov
Metagenomics , the study of genetic material recovered directly from environmental samples, offers a powerful tool for discovering the organisms and enzymatic pathways responsible for the synthesis and metabolism of this compound. By sequencing the collective DNA of microbial communities from various environments, researchers can identify novel genes encoding enzymes such as methyltransferases and glycosyltransferases that may be specific for L-xylose. nih.gov This functional glyco-metagenomics approach can reveal the ecological distribution of this compound-related pathways and provide the genetic blueprint for their eventual characterization and application in biocatalysis. nih.govresearchgate.net
The true power of these technologies will be realized through their integration. For instance, a metagenomic study might identify a putative L-xylose methyltransferase gene in a specific environment. This finding could then guide glycomic analyses of organisms from that environment to search for the presence of this compound. This multi-omics approach, combining information from genomics, glycomics, and other disciplines like proteomics and metabolomics, will be instrumental in building a comprehensive picture of the biology of this compound. nih.gov
| Omics Technology | Application to this compound Research | Expected Outcomes |
| Glycomics | Detection and structural characterization in biological samples. | Identification of natural sources and the specific glycoconjugates containing the sugar. |
| Metagenomics | Discovery of genes and pathways for synthesis and metabolism. | Uncovering the genetic basis for the production and utilization of this compound in microbial communities. |
| Integrated Omics | Combining data from glycomics, metagenomics, proteomics, etc. | A systems-level understanding of the biological roles and regulation of this compound. |
Computational Approaches for Predicting Interactions and Designing Derivatives of this compound
Computational modeling and simulation are becoming indispensable tools in glycoscience, and they are set to play a significant role in advancing our understanding of this compound. These in silico approaches can provide insights into the structure, dynamics, and interactions of this methylated sugar, guiding experimental work and accelerating discovery.
Molecular dynamics (MD) simulations will be a key technique for exploring the conformational landscape of this compound and the glycans that contain it. frontiersin.org By simulating the movements of atoms over time, researchers can understand how the methyl group influences the sugar's flexibility, shape, and interactions with water and other molecules. mdpi.comresearchgate.net This is crucial for understanding how this compound might be recognized by proteins such as lectins or enzymes.
A major area of future research will be the prediction of protein-carbohydrate interactions . nih.gov Using computational docking and other modeling techniques, scientists can predict which proteins are likely to bind to this compound. frontiersin.orgoup.com This can help to identify potential receptors or enzymes that interact with this sugar, providing hypotheses that can be tested experimentally. As more protein-carbohydrate complex structures become available, the accuracy of these predictive algorithms will continue to improve. biorxiv.org
Furthermore, computational methods will be instrumental in the design of novel derivatives of this compound with specific properties. For example, researchers could use computational tools to design inhibitors of enzymes that process this sugar or to create analogs that can be used as molecular probes to study its biological functions. nih.gov By modeling how modifications to the this compound structure affect its binding to a target protein, scientists can prioritize the synthesis of the most promising derivatives, saving time and resources in the lab. The synergy between these computational approaches and experimental validation will be a powerful engine for future research on this compound.
Q & A
Basic Research Questions
Q. What are the primary methodologies for characterizing 3-O-Methyl-L-xylose in complex mixtures?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and identification. Validate results with nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for the methyl-xylose moiety (e.g., δ 3.3–3.5 ppm for methoxy groups). Cross-reference retention times and spectral data with authentic standards to minimize false positives .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Use ANOVA to identify statistically significant factors. For regioselective methylation, prioritize protecting group strategies (e.g., benzyl or acetyl groups) to shield hydroxyl moieties, followed by deprotection under mild conditions .
Q. What statistical approaches are recommended to validate purity assessments of this compound?
- Methodological Answer : Apply principal component analysis (PCA) to chromatographic data to detect outliers. Combine this with Kolmogorov-Smirnov tests to assess normality in purity distributions. Report confidence intervals (e.g., 95%) for mean purity values, and address batch-to-batch variability using control charts .
Advanced Research Questions
Q. How to resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Perform meta-analysis of existing NMR and MS datasets to identify systematic biases (e.g., solvent effects or calibration errors). Replicate disputed experiments under standardized conditions (ISO/IEC 17025 guidelines) and publish raw data with metadata (e.g., instrument parameters, sample preparation protocols) to enhance reproducibility .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) to study binding kinetics. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address discrepancies between in silico and in vitro results by refining solvation models or incorporating entropy calculations .
Q. How to design a metabolomics study to trace this compound in cellular pathways?
- Methodological Answer : Label the compound with stable isotopes (e.g., ¹³C) and track incorporation via LC-MS/MS. Use kinetic flux profiling to quantify metabolic fluxes. Normalize data against internal standards and apply pathway enrichment analysis (e.g., KEGG or Reactome) to identify dominant pathways. Address noise with wavelet transforms or machine learning denoising techniques .
Q. What experimental controls are critical for ensuring reproducibility in studies of this compound bioactivity?
- Methodological Answer : Include negative controls (e.g., unmethylated xylose analogs) and positive controls (e.g., known enzyme inhibitors). Use blinded sample processing to minimize observer bias. Validate findings across multiple cell lines or model organisms, and report effect sizes with Cohen’s d to contextualize biological significance .
Data Presentation and Ethical Considerations
Q. How should researchers present conflicting data on the stability of this compound under varying pH conditions?
- Methodological Answer : Use radar plots to visualize stability trends across pH ranges (e.g., 2–12). Annotate outliers with footnotes explaining experimental conditions (e.g., buffer composition). Discuss contradictions in the context of Arrhenius kinetics or degradation pathway hypotheses, citing prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
